
Clomifene N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clomifene N-Oxide Hydrochloride is a derivative of Clomifene, a selective estrogen receptor modulator (SERM).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clomifene N-Oxide Hydrochloride typically involves the oxidation of Clomifene. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the N-oxide functionality . The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Clomifene N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidized states of Clomifene derivatives.
Reduction: Clomifene or its reduced analogs.
Substitution: Various substituted Clomifene derivatives depending on the nucleophile used.
Scientific Research Applications
Clomifene N-Oxide Hydrochloride has been extensively studied for its applications in:
Chemistry: As a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its effects on cellular pathways and receptor interactions.
Industry: Used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Clomifene N-Oxide Hydrochloride acts by binding to estrogen receptors, particularly in the hypothalamus, leading to the inhibition of negative feedback by estrogen. This results in the release of gonadotropin-releasing hormone (GnRH), which subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting ovulation . The N-oxide functionality may enhance its binding affinity or alter its metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Clomifene: The parent compound, used primarily for ovulation induction.
Tamoxifen: Another SERM with similar estrogen receptor modulating properties.
Enclomiphene: An isomer of Clomifene with distinct pharmacological properties
Uniqueness
Clomifene N-Oxide Hydrochloride is unique due to its N-oxide functionality, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in different metabolic pathways and potentially enhanced therapeutic effects compared to its parent compound .
Properties
CAS No. |
97986-33-9 |
|---|---|
Molecular Formula |
C26H29Cl2NO2 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine oxide;hydrochloride |
InChI |
InChI=1S/C26H28ClNO2.ClH/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H |
InChI Key |
AVTPJFWPNRRPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)

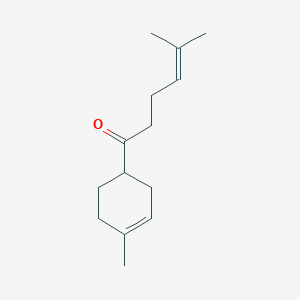

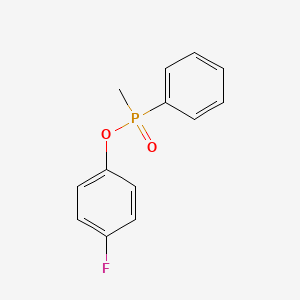
![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
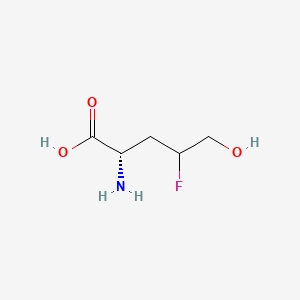
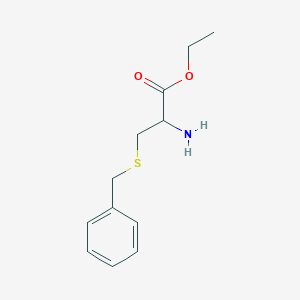
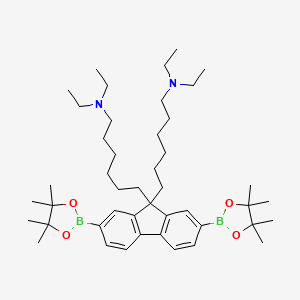
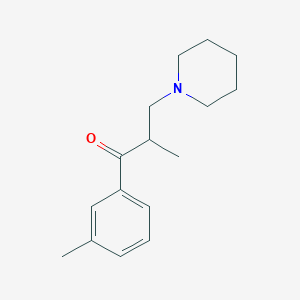
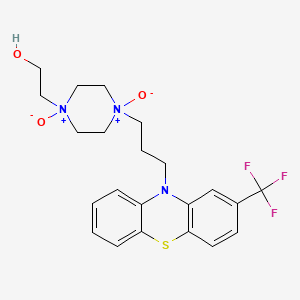
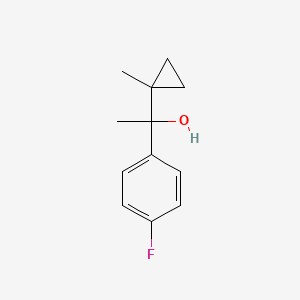
![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
